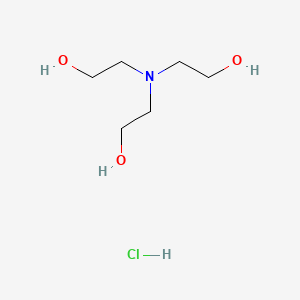
Triethanolamine hydrochloride
Cat. No. B1265777
Key on ui cas rn:
637-39-8
M. Wt: 185.65 g/mol
InChI Key: HHLJUSLZGFYWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04569789
Procedure details


Modified J5 (8 mg, 0.05 μmol) in 5 mM bistris-acetate buffer, pH 5.8 (15 mL), containing NaCl (50 mM), and EDTA (1 mM) is mixed at 0° C. with a 5-fold molar excess of complex 7 (8 mg of gelonin) in 100 mM sodium phosphate buffer, pH 7.0 (11 mL), containing EDTA (1 mM) and then with 0.5 M triethanolamine-HCl buffer, pH 8.0, (0.15 mL) to give a final pH of 7.0. The mixture is incubated at 0° C. for 2 hours and then freshly prepared N-ethylmaleimide (1 mM) in ethanol (0.26 mL) is added to block any remaining free sulfhydryl groups. After 30 minutes at 0° C., the solution is maintained on ice while concentrating to 13 mL using an immersible ultrafiltration unit (Millipore Corporation, CX-10 filter). The mixture is then applied to a column (95 cm×2.6 cm) of Sephacryl S-300 equilibrated at 4° C. with 5 mM sodium phosphate buffer, pH 7.0, containing NaCl (15 mM), and NaN3 (0.4 mM). Gel filtration separates the conjugate and native J5 (Mr =160,000) from non-cross-linked gelonin [Mr =30,500; Thorpe et al., (1981) Euro. J. Biochem. 116:447-454], and from some high molecular weight aggregates. The major peak, corresponding to a molecular weight range of 160,000 to 220,000 and shown by polyacrylamide/sodium dodecyl sulfate gel electrophoresis to contain both native J5 and cross-linked conjugate 8 is pooled and passed through a column (5 mL bed volume) of carboxymethyl cellulose (Whatman CM-52) equilibrated in the same buffer. The column is washed with 1 column volume of buffer and the eluants combined. Under these precise conditions of ionic strength and pH, native J5 is bound by the column while cross-linked complexes of type 8 pass through without retention. Monoclonal antibodies are heterogeneous with respect to charge [Cowan et al. (1973) FEBS Lett. 30:343-346]: the sample of J5 used in these experiments is, prior to modification, passed through a carboxymethyl cellulose column under identical conditions. Only the J5 that bound to the column is used in cross-linking experiments. It is eluted from the column with buffer containing 1.0 M NaCl (yield 66%).
[Compound]
Name
complex 7
Quantity
8 mg
Type
reactant
Reaction Step One





Name
bistris acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Na+].[Cl-:2].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[CH2:23]([N:26]([C:30](CO)(CO)[CH2:31][OH:32])[CH2:27][CH2:28][OH:29])[CH2:24][OH:25].C([O-])(=O)C>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[ClH:2].[N:26]([CH2:30][CH2:31][OH:32])([CH2:27][CH2:28][OH:29])[CH2:23][CH2:24][OH:25] |f:0.1,3.4,5.6.7.8,9.10|
|
Inputs


Step One
[Compound]
|
Name
|
complex 7
|
|
Quantity
|
8 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N(CCO)(CCO)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
